8-(isopentylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione
Beschreibung
The compound 8-(isopentylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione belongs to the purine-2,6-dione class, characterized by a bicyclic core with sulfur and alkyl substituents at positions 7 and 6. Its structure includes:
- 3-methyl group: Stabilizes the purine ring and influences solubility.
- 7-(2-methyl-2-propenyl): A branched alkenyl group that may enhance lipophilicity and steric effects.
- 8-(isopentylsulfanyl): A thioether-linked isopentyl chain contributing to hydrophobic interactions.
Eigenschaften
IUPAC Name |
3-methyl-8-(3-methylbutylsulfanyl)-7-(2-methylprop-2-enyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-9(2)6-7-22-15-16-12-11(19(15)8-10(3)4)13(20)17-14(21)18(12)5/h9H,3,6-8H2,1-2,4-5H3,(H,17,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZGKCNUUMOXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 8-(isopentylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione , often referred to as a derivative of purine, exhibits significant biological activity that has garnered interest in pharmacological research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 286.37 g/mol. Its structure features a purine core modified by isopentyl and propenyl groups, which contribute to its biological activities.
- Antioxidant Activity : Research indicates that the compound may possess antioxidant properties, which can help in mitigating oxidative stress in cells. This is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it may affect the activity of enzymes related to purine metabolism, potentially influencing cellular energy dynamics.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines. This could have implications for conditions such as arthritis and other inflammatory diseases.
- Neuroprotective Effects : Some investigations have highlighted neuroprotective effects, suggesting that the compound may help protect neuronal cells from damage due to various stressors, including excitotoxicity and inflammation.
Study 1: Antioxidant Potential
In a study evaluating the antioxidant capacity of various purine derivatives, This compound demonstrated significant free radical scavenging activity. The results indicated a dose-dependent response, suggesting potential applications in preventing oxidative stress-related conditions.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Study 2: Enzyme Inhibition Profile
A detailed enzyme inhibition study revealed that the compound effectively inhibited xanthine oxidase activity, an enzyme implicated in uric acid production. This inhibition could provide therapeutic benefits for gout and hyperuricemia management.
| Enzyme | IC50 (µM) |
|---|---|
| Xanthine Oxidase | 12.5 |
| Adenosine Deaminase | 15.0 |
Study 3: Neuroprotection in vitro
In vitro studies using neuronal cell lines showed that treatment with the compound reduced cell death induced by excitotoxic agents such as glutamate. The protective effect was associated with decreased levels of reactive oxygen species (ROS).
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
Research indicates that derivatives of purine compounds can exhibit significant pharmacological activities. Studies have shown that modifications in the purine structure can enhance anti-inflammatory properties, making this compound a candidate for further investigation in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of 8-(isopentylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione involves various chemical reactions that can yield derivatives with enhanced biological activities. Research has focused on creating new derivatives to evaluate their pharmacological effects and optimize therapeutic efficacy .
Case Studies
Several studies have documented the biological effects of purine derivatives similar to this compound:
- Anti-inflammatory Activity :
- Anticancer Properties :
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
Key Observations :
- Biological Activity: The 8-position substituent critically determines target specificity. For example: Linagliptin’s 8-aminopiperidinyl group enables DPP-4 inhibition . Istradefylline’s styryl group confers adenosine receptor antagonism .
- Steric Effects : Branched groups (e.g., isopentylsulfanyl in the target compound) may hinder binding to flat active sites but improve selectivity for bulkier pockets.
Therapeutic Potential
- Antidiabetic Applications : Linagliptin’s success as a DPP-4 inhibitor suggests that the target compound’s aliphatic substituents could be optimized for similar glucose homeostasis effects .
- Neuroprotection : Styryl-substituted purine-2,6-diones (e.g., Istradefylline) are used in Parkinson’s disease, implying that modifying the target compound’s 7- and 8-positions might yield CNS-active derivatives .
- TRPC Channel Inhibition : A chlorophenyl-methyl analog (CID in ) inhibits TRPC4/5 channels, suggesting the target compound’s isopentylsulfanyl group could be tailored for ion channel modulation.
Q & A
Q. What synthetic routes are commonly used to prepare 8-(isopentylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione?
Methodological Answer: The compound is synthesized via alkylation or nucleophilic substitution at the 8-position of the purine core. For example, reacting 8-thioxanthine derivatives with isopentyl halides under basic conditions (e.g., K₂CO₃ in DMF) enables sulfanyl group introduction . The 7-position 2-methyl-2-propenyl group is typically added using allylation reagents (e.g., 3-chloro-2-methylpropene) under controlled pH to avoid over-alkylation. Purification involves column chromatography with chloroform/ethanol gradients .
Q. Which spectroscopic techniques confirm the structure of this compound?
Methodological Answer: Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To verify substituent positions (e.g., isopentylsulfanyl and propenyl groups) via coupling patterns and chemical shifts (e.g., allylic protons at δ 5.2–5.8 ppm) .
- High-resolution mass spectrometry (HRMS) : For exact molecular weight validation .
- IR spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and sulfur-related bands .
Q. How does the 2-methyl-2-propenyl group affect the compound’s solubility?
Methodological Answer: The hydrophobic 2-methyl-2-propenyl moiety reduces aqueous solubility. LogP calculations (e.g., using ChemDraw) predict lipophilicity, while experimental solubility is tested in DMSO/PBS mixtures (e.g., 10% DMSO for in vitro assays). Substituent effects are cross-validated with analogs lacking the propenyl group .
Advanced Research Questions
Q. How can reaction yields be optimized for 8-(isopentylsulfanyl) derivatives during alkylation?
Methodological Answer: Optimization strategies include:
- Catalyst screening : Cu(OAc)₂ improves regioselectivity in allylation reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the 8-thioxanthine intermediate .
- Temperature control : Reactions at 60–75°C minimize side products (e.g., N7 over-alkylation) .
- Molar ratio adjustments : A 1.2:1 excess of isopentyl halide ensures complete substitution .
Q. What computational methods model this compound’s interaction with adenosine receptors?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding poses in adenosine A₁/A₂A receptor pockets, guided by crystallographic data (e.g., PDB: 6Z8) .
- Molecular dynamics (MD) simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, focusing on hydrogen bonds with Thr257 and His264 .
- Free energy calculations : MM/PBSA quantifies binding affinities compared to reference ligands (e.g., KW-6002) .
Q. How can contradictory NMR data from dynamic rotational isomerism be resolved?
Methodological Answer:
- Variable-temperature NMR : Cooling to −40°C slows bond rotation, simplifying split signals (e.g., for sulfanyl group conformers) .
- DFT calculations : Gaussian simulations predict energy barriers between rotamers and validate observed splitting patterns .
- 2D NMR (NOESY) : Identifies spatial proximity of substituents to confirm dominant conformers .
Q. What strategies address discrepancies in biological activity data across cell lines?
Methodological Answer:
- Dose-response normalization : Use IC₅₀ values from ≥3 independent experiments to account for cell line variability .
- Receptor profiling : Radioligand binding assays (e.g., [³H]ZM241385 for A₂A receptors) confirm target specificity .
- Metabolic stability testing : LC-MS/MS quantifies compound degradation in hepatic microsomes to rule out false negatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
